molecular formula C18H14N2O4S B2808225 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide CAS No. 397277-44-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2808225
CAS No.: 397277-44-0
M. Wt: 354.38
InChI Key: PNBVWIODOOPKDM-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. Product Overview N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide is a synthetic small molecule featuring a benzodioxole and a methoxy-substituted benzamide group linked by a thiazole core. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing the 5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine scaffold, have been reported in scientific literature to exhibit potent growth inhibition properties against various human cancer cell lines, suggesting potential as a valuable scaffold for developing antitumor agents . Key Applications & Research Value The primary research application of this compound is as a building block or intermediate in organic synthesis and medicinal chemistry. Its structure makes it a candidate for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. Researchers can utilize this compound in the design and synthesis of libraries for probing biological targets. Furthermore, the structural similarity to other documented bioactive molecules indicates its potential utility in oncology research, particularly in the investigation of pathways that lead to the induction of apoptosis and cell cycle arrest . Handling & Storage This product is supplied as a solid. It is recommended to store the compound in a cool, dry place, and for long-term storage, keep it at -20°C. As with all chemicals of this nature, researchers should refer to the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-22-13-5-2-11(3-6-13)17(21)20-18-19-14(9-25-18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBVWIODOOPKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction between a 2-aminothiazole and a benzodioxole derivative. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.

    Attachment of the Methoxybenzamide Moiety: The methoxybenzamide group is introduced through an amide coupling reaction. This step involves the reaction of the thiazole intermediate with 4-methoxybenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antitumor agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving oxidative stress and apoptosis.

    Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can induce apoptosis in cancer cells by activating pathways that lead to programmed cell death. The exact molecular targets and pathways involved vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

This compound replaces the benzo[d][1,3]dioxol-5-yl group with a 4-methylphenyl substituent. Physical properties such as melting point and solubility are likely distinct due to the less polar methyl group compared to the benzodioxole .

N-(5-([1,1′-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

Here, a cyclopropane-carboxamide replaces the 4-methoxybenzamide group. The rigid cyclopropane ring may enhance metabolic stability but reduce solubility. The pyridinyl substituent introduces basicity, contrasting with the methoxy group’s electron-donating nature .

Compounds with Benzo[d][1,3]dioxol-5-yl Substituents

(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14)

This compound features a conjugated dienamide chain instead of a thiazole ring. The extended π-system in D14 may improve UV absorption properties but reduce thermal stability compared to the thiazole-based target compound. Melting points for such derivatives range from 182.9–233.5°C, suggesting lower thermal stability than the rigid thiazole scaffold .

ASN90 [(S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide]

ASN90 incorporates a piperazine-thiadiazole core, enabling enhanced solubility and CNS penetration.

Heterocyclic Derivatives with Varied Core Structures

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

These triazole-thiones exhibit tautomerism (thione vs. thiol), confirmed by IR (absence of S-H stretches at 2500–2600 cm⁻¹) and NMR. The sulfonyl groups enhance acidity, contrasting with the neutral benzodioxole group in the target compound .

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

The isoxazole-thiadiazole hybrid introduces a zwitterionic structure, differing from the thiazole’s neutral character. Such electronic disparities may affect interactions with hydrophobic binding pockets .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound N/A 20%* 1H NMR (DMSO): δ 7.2–8.1 (m, Ar-H)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-...] N/A N/A ACD/IUPAC: 317853-89-7
D14 208.9–211.3 13.7 1H NMR: δ 7.3–8.1 (m, Ar-H)
ASN90 N/A N/A HRMS: m/z 432.1 (M+H)+

*Yield inferred from analogous synthesis in .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis (20% yield) aligns with yields of structurally complex analogues (e.g., 13.7–24.8% for D14-D20) . Optimization of coupling agents (e.g., HATU/DIPEA) may improve efficiency .
  • Structure-Activity Relationships (SAR) : The benzodioxole group enhances π-π stacking in biological targets, while methoxy groups fine-tune electron density. Replacement with methyl (as in ) reduces polarity but may improve lipophilicity .
  • Thermal Stability : Thiazole-based compounds generally exhibit higher melting points (>200°C) compared to dienamide derivatives (D14-D20), suggesting superior stability .

Q & A

Q. How can metabolic stability and toxicity profiles be assessed preclinically to prioritize lead optimization?

  • Methodology :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t1/2.
  • hERG Channel Inhibition : Patch-clamp assays to assess cardiac toxicity risk.
  • Zebrafish Toxicity Models : Evaluate developmental toxicity at 10–100 µM concentrations .

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